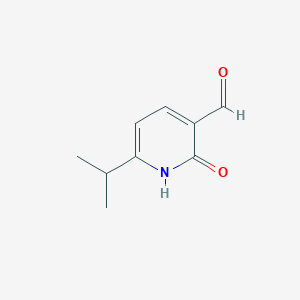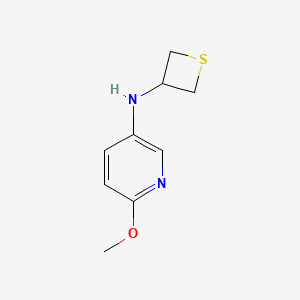
6-Methoxy-N-(thietan-3-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-N-(thietan-3-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an amine group at the 3-position, which is further bonded to a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-(thietan-3-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thietane Ring: The thietane ring can be attached through nucleophilic substitution reactions where the amine group on the pyridine ring reacts with a thietane derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the thietane ring, potentially leading to the formation of dihydropyridine or reduced thietane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated thietane derivatives and bases like sodium hydride (NaH) are commonly used.
Major Products Formed:
Oxidation: Formation of 6-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-methoxy-1,2-dihydropyridin-3-amine.
Substitution: Formation of various N-substituted derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-N-(thietan-3-yl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the thietane ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
6-Methoxypyridin-3-amine: Lacks the thietane ring, making it less sterically hindered.
6-Methoxy-4-methylpyridin-3-amine: Contains a methyl group instead of the thietane ring, altering its electronic properties.
Pyridin-3-amine: Lacks both the methoxy and thietane groups, making it a simpler structure.
Uniqueness: 6-Methoxy-N-(thietan-3-yl)pyridin-3-amine is unique due to the presence of both the methoxy group and the thietane ring, which confer distinct steric and electronic properties. These features enhance its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H12N2OS |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
6-methoxy-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2OS/c1-12-9-3-2-7(4-10-9)11-8-5-13-6-8/h2-4,8,11H,5-6H2,1H3 |
Clave InChI |
GVDPDIZWMRIYCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



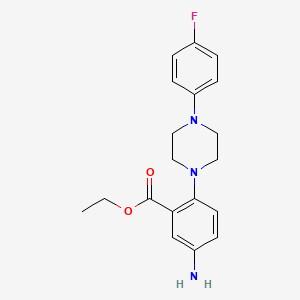
![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)
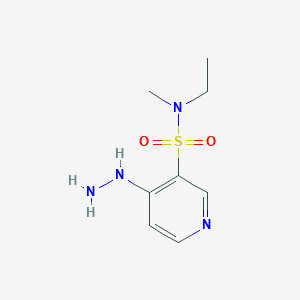
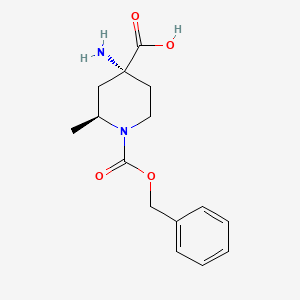
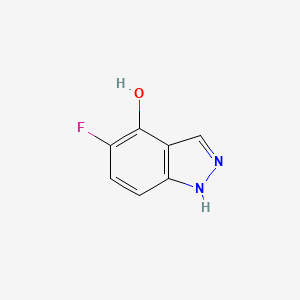
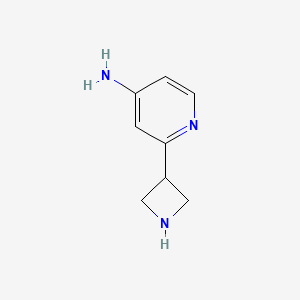
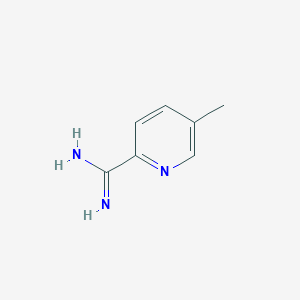


![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)

![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
